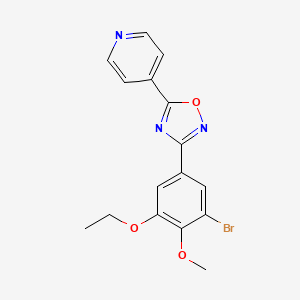
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole are not fully understood, but it has been shown to exhibit significant anti-cancer activity in vitro. The compound has been shown to induce apoptosis in several different types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its significant anti-cancer activity. The compound has been shown to induce apoptosis in several different types of cancer cells, making it a promising candidate for further study in the field of cancer research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory settings.
Orientations Futures
There are many potential future directions for the study of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One potential direction is the further study of its anti-cancer activity, with a focus on identifying the specific mechanisms of action that are responsible for its effects on cancer cells. Additionally, this compound could be further investigated for its potential use as a fluorescent probe in biological imaging studies. Finally, this compound could be studied for its potential use as a corrosion inhibitor in the petroleum industry.
Méthodes De Synthèse
The synthesis of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the synthesis of 3-bromo-5-ethoxy-4-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form the intermediate product, which is further reacted with hydrazine hydrate to form the final product.
Applications De Recherche Scientifique
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant anti-cancer activity. The compound has also been studied for its potential use as a fluorescent probe in biological imaging studies. Additionally, this compound has been investigated for its potential use as a corrosion inhibitor in the petroleum industry.
Propriétés
IUPAC Name |
3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-3-22-13-9-11(8-12(17)14(13)21-2)15-19-16(23-20-15)10-4-6-18-7-5-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKLTWPGDYUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC=NC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



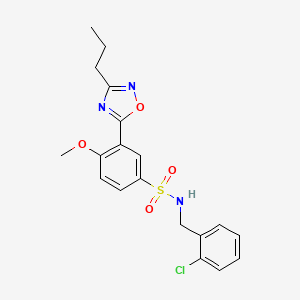
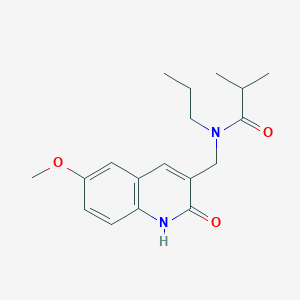
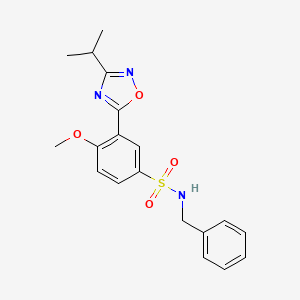



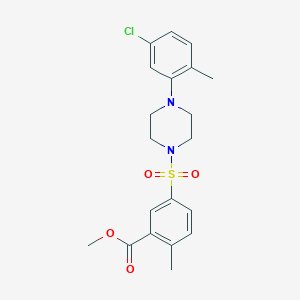

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
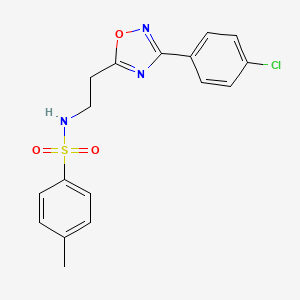
![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)